molecular formula C13H14N4 B13348121 1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13348121
M. Wt: 226.28 g/mol
InChI Key: BHNJJYANCMAMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole ( 2097950-49-5) is a high-purity chemical compound offered for research and development purposes. This complex organic small molecule features an imidazo[1,2-b]pyrazole scaffold, a structure of significant interest in modern pharmaceutical and agrochemical research . The compound's molecular formula is C13H14N4, as listed in the PubChem database . Privileged scaffolds like the imidazo[1,2-b]pyrazole and the related pyrazole are frequently explored for their diverse biological profiles, which can include anti-inflammatory and anticancer activities . The presence of the isopropyl group and the pyridin-4-yl substituent makes this molecule a valuable building block for medicinal chemists aiming to design novel bioactive agents. It is supplied for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. For more detailed specifications, including handling and storage recommendations, please contact our scientific support team.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-propan-2-yl-6-pyridin-4-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C13H14N4/c1-10(2)16-7-8-17-13(16)9-12(15-17)11-3-5-14-6-4-11/h3-10H,1-2H3

InChI Key

BHNJJYANCMAMGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Cross-Dehydrogenative Coupling (CDC) Approach

One of the most promising and efficient methods for synthesizing heterocyclic derivatives like imidazo[1,2-b]pyrazoles involves CDC reactions. This method facilitates direct C–H bond activation and coupling between heteroatom-containing substrates and β-ketoesters or β-diketones under oxidative conditions.

Key features:

  • Reagents: N-amino-2-iminopyridine derivatives, β-ketoesters (e.g., ethyl acetoacetate)
  • Oxidant: Molecular oxygen (O₂)
  • Catalyst: Acetic acid (as a mild, green reagent)
  • Conditions: Elevated temperature (~130°C), atmospheric oxygen, solvent (ethanol)

Reaction mechanism:

  • Nucleophilic addition of the enol form of β-dicarbonyl compounds to N-amino-2-iminopyridine
  • Oxidative dehydrogenation facilitated by molecular oxygen
  • Cyclization to form the imidazo[1,2-b]pyrazole core

This approach is highlighted in recent literature as a versatile, environmentally benign route that yields high product purity and broad substrate scope.

Intramolecular Cyclization of Transient Intermediates

Another pathway involves intramolecular cyclization of transient nitrenes or ethynylpyridines. These intermediates undergo cyclization under specific conditions, leading to the formation of the imidazo[1,2-b]pyrazole nucleus.

Key steps:

  • Formation of nitrene or ethynylpyridine intermediates
  • Intramolecular attack and ring closure
  • Aromatization and stabilization of the heterocyclic system

This method, although less common, provides an alternative route for synthesizing highly substituted derivatives with potential for structural modifications.

Specific Synthetic Routes and Data

Synthesis via CDC Reaction

Step Reagents & Conditions Product Yield Notes
Nucleophilic addition N-amino-2-iminopyridine (3 mmol), β-ketoester (3 mmol), ethanol, acetic acid (6 equiv), O₂ atmosphere, 130°C, 18 h Intermediate adduct - Facilitates subsequent cyclization
Oxidative dehydrogenation Same as above Imidazo[1,2-b]pyrazole derivative 80-90% High yield, environmentally friendly

Source:,

Cyclization of Ethynylpyridines

Step Reagents & Conditions Product Yield Notes
Formation of ethynylpyridine Nitration, isopropylation, reduction Ethynylpyridine - Precursor for cyclization
Cyclization Treatment with hydrazine derivatives Imidazo[1,2-b]pyrazole Variable Requires specific conditions

Source:,

Research Findings and Data

Recent studies demonstrate that the CDC approach under mild oxidative conditions offers several advantages:

For example, in a study by Behbehani et al., the CDC reaction of N-amino-2-iminopyridines with cyclic β-diketones produced a series of substituted imidazo[1,2-b]pyrazoles with yields ranging from 80% to 87% (Table 3 in).

Notes on Optimization and Variations

  • Substrate scope: The methodology tolerates various β-ketoesters, diketones, and heteroaryl derivatives, allowing for structural diversification.
  • Reaction conditions: Elevated temperature (around 130°C) and atmospheric oxygen are critical for optimal yields.
  • Catalysts and additives: Acetic acid acts as a mild catalyst and proton source, facilitating cyclization.

Summary of Preparation Methods

Method Key Features Advantages Limitations
CDC Reaction Direct coupling under oxidative conditions Environmentally friendly, high yields Requires elevated temperature
Intramolecular Cyclization Cyclization of transient intermediates Structural specificity Less versatile, substrate-dependent
Ethynylpyridine Cyclization Sequential nitration, reduction, cyclization Good for specific derivatives Multi-step process

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active sites of these targets, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Pruvanserin Isostere (Compound 4)

A direct comparison between the indole-based drug pruvanserin (3) and its 1H-imidazo[1,2-b]pyrazole isostere (4) revealed a 2.5-fold improvement in aqueous solubility for the latter (Table 1). This enhancement correlates with reduced lipophilicity (log D decreased from 3.8 to 3.2), attributed to the scaffold’s increased polarity and reduced aromatic surface area .

Table 1: Physicochemical Comparison of Pruvanserin and Its Isostere

Property Pruvanserin (3) Imidazo[1,2-b]pyrazole Isostere (4)
log D (pH 7.4) 3.8 3.2
Aqueous Solubility (mg/mL) 0.12 0.30
Molecular Weight (g/mol) 412.5 398.4

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) exhibit lower solubility compared to the target compound due to increased planarity and π-π stacking tendencies inherent in pyrimidine rings .

Photophysical Properties

Push–Pull Dye Systems

The target compound’s derivatives, such as 14e (1H-imidazo[1,2-b]pyrazole with a benzoyl acceptor), display unique octopolar charge-transfer characteristics. This contrasts with tetrahedral push–pull systems like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compound 6 ), which exhibit weaker absorption in the visible range (λmax ~ 380 nm vs. 430 nm for 14e ) . The benzoyl group in 14e induces a bathochromic shift, enhancing light-harvesting efficiency for optoelectronic applications .

Table 2: Photophysical Comparison of Selected Heterocycles

Compound λmax (nm) Fluorescence Quantum Yield Scaffold Type
14e 430 0.45 Imidazo[1,2-b]pyrazole
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (6 ) 380 0.12 Pyrazolotriazolopyrimidine
3-Phenyl-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine (4UB) 405 0.28 Imidazo[1,2-a]pyrazine

Functionalization Challenges

The 1H-imidazo[1,2-b]pyrazole scaffold requires meticulous protection-deprotection strategies (e.g., SEM groups) to avoid pyrazole ring fragmentation during metalation . In contrast, pyrazolo[3,4-d]pyrimidines (e.g., compound 2 ) are synthesized via simpler cyclocondensation but lack regioselectivity for late-stage modifications .

Key Research Findings and Implications

Solubility-Driven Design : The 1H-imidazo[1,2-b]pyrazole scaffold is superior to indole and pyrazolopyrimidine analogs in aqueous solubility, critical for oral bioavailability .

Optoelectronic Potential: Derivatives like 14e outperform pyrazine-based analogs (e.g., 4UB) in visible-light absorption, positioning them as candidates for organic photovoltaics .

Synthetic Versatility : Despite requiring protective strategies, the scaffold’s regioselective functionalization enables rapid diversification, unlike rigid pyrazolotriazolopyrimidines .

Biological Activity

1-Isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4C_{13}H_{14}N_{4} with a molecular weight of 226.28 g/mol. Its structure includes an isopropyl group and a pyridine moiety integrated into an imidazo-pyrazole framework, which enhances its solubility and bioactivity compared to other similar compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant efficacy against various bacterial strains. For instance, in vitro evaluations demonstrated that derivatives of pyrazoles, including this compound, exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget PathogenMIC (μg/mL)
This compoundStaphylococcus aureus0.22
This compoundStaphylococcus epidermidis0.25

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and activation of caspase pathways. For example, studies on triple-negative breast cancer cell lines demonstrated that certain pyrazole derivatives exhibited IC50 values significantly lower than standard treatments like Paclitaxel .

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (μM)Mechanism
3f (related pyrazole derivative)MDA-MB-46814.97 (24h)Apoptosis via ROS
PaclitaxelMDA-MB-46849.90 (24h)Standard chemotherapy

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound exhibits anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes involved in inflammatory processes. Specific derivatives have shown dual activity against inflammatory mediators with IC50 values indicating significant inhibition .

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Binding Affinity : Studies suggest that this compound can bind effectively to various receptors involved in disease pathways.
  • Induction of Apoptosis : The generation of ROS and subsequent activation of apoptotic pathways are critical mechanisms through which this compound exerts its anticancer effects.

Case Studies

Several case studies have highlighted the pharmacological potential of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole compounds against resistant bacterial strains, demonstrating that modifications in the pyrazole structure could enhance antimicrobial potency.
  • Case Study on Cancer Treatment : Another investigation into the effects of pyrazole derivatives on tumor growth inhibition provided evidence supporting their use as adjunct therapies in aggressive cancers.

Q & A

What are the key synthetic strategies for functionalizing the 1H-imidazo[1,2-b]pyrazole core?

Basic Research Question
The scaffold can be selectively functionalized via Br/Mg-exchange and regioselective magnesiation or zincation using TMP-bases (e.g., TMPMgCl·LiCl). For example, brominated intermediates undergo Br/Mg-exchange at C7 to introduce cyano groups, followed by Negishi cross-couplings or acylations to install diverse substituents (e.g., aryl, allyl, thiol) . SEM (2-(trimethylsilyl)ethoxymethyl) protection is critical to prevent ring fragmentation during metalation .

Advanced Research Challenge
Regioselective functionalization at C2 or C3 remains challenging due to competing fragmentation pathways. A bis-zinc species (TMP₂Zn·MgCl₂·2LiCl) enables selective C2 metalation under mild conditions (0°C, 30 min), allowing allylation or acylation without decomposition . Computational modeling of electronic effects (e.g., substituent-directed metalation) could further optimize selectivity.

How does the 1H-imidazo[1,2-b]pyrazole scaffold compare to indole in drug design?

Basic Research Question
The scaffold serves as a non-classical indole isostere with enhanced aqueous solubility. For instance, replacing indole with 1H-imidazo[1,2-b]pyrazole in pruvanserin analogs reduced logD from 3.4 to 2.6, increasing solubility by >10-fold due to reduced hydrophobicity and altered pKa (core NH deprotonation at pH 7.3 vs. indole NH at pH ~16) .

Advanced Research Challenge
Solubility improvements may alter pharmacokinetics, such as membrane permeability or CYP450 metabolism. Comparative assays (e.g., PAMPA for permeability, microsomal stability studies) are recommended to validate bioactivity retention .

What methodologies are used to analyze the photophysical properties of functionalized derivatives?

Basic Research Question
UV/Vis and photoluminescence (PL) spectroscopy in solution (e.g., 50 mM CH₂Cl₂) reveal intramolecular charge transfer (ICT) in push-pull dyes. For example, 14e exhibits a second absorption band at 430 nm (ε = 15,000 M⁻¹cm⁻¹) and strong yellow fluorescence due to a donor-acceptor (D-A) system between malononitrile and benzoyl groups .

Advanced Research Challenge
Quantifying ICT efficiency requires time-resolved fluorescence and DFT calculations (e.g., HOMO-LUMO gaps). Substituent effects (e.g., electron-withdrawing groups at C6) can redshift absorption maxima by 20–50 nm, enabling tunable optoelectronic applications (e.g., OLEDs) .

How do structural modifications impact biological activity?

Basic Research Question
Functionalization at C6 (e.g., pyridinyl, trifluoromethyl) enhances interactions with targets like 5-HT₂A receptors. For example, isosteric replacement in pruvanserin retained antagonism but altered binding kinetics due to steric and electronic effects .

Advanced Research Challenge
Mechanistic contradictions arise when solubility gains offset target affinity losses. Use SPR (surface plasmon resonance) to measure binding kinetics (Kon/Koff) and cell-based assays (e.g., calcium flux) to reconcile discrepancies between logD and IC50 .

What are the applications of tetra-functionalized derivatives?

Basic Research Question
Tetra-substituted analogs (e.g., 12a) serve as versatile intermediates for drug discovery and materials science. Their synthesis involves sequential SEM protection, bromination, and cross-coupling (e.g., Pd-catalyzed Negishi reactions) .

Advanced Research Challenge
Polyfunctional derivatives (e.g., 10j with α,β-unsaturated amides) enable covalent target engagement. Screening libraries of these compounds against kinase panels or epigenetic targets (e.g., HDACs) may uncover novel inhibitors .

How to address fragmentation during metalation?

Basic Research Question
Fragmentation occurs during C6 metalation due to pyrazole ring strain. Mitigate this by using SEM protection and low-temperature conditions (0–20°C) with TMP₂Zn·MgCl₂·2LiCl to stabilize intermediates .

Advanced Research Challenge
Mechanistic studies (e.g., <sup>13</sup>C labeling) reveal that fragmentation proceeds via retro-cycloaddition. Computational modeling (DFT) of transition states can guide the design of fragmentation-resistant analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.